N-Methoxy-N-methylpivalamide

CAS No.: 64214-60-4

Cat. No.: VC3736656

Molecular Formula: C7H15NO2

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64214-60-4 |

|---|---|

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.2 g/mol |

| IUPAC Name | N-methoxy-N,2,2-trimethylpropanamide |

| Standard InChI | InChI=1S/C7H15NO2/c1-7(2,3)6(9)8(4)10-5/h1-5H3 |

| Standard InChI Key | KUDRBYBWCRNGBJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)N(C)OC |

| Canonical SMILES | CC(C)(C)C(=O)N(C)OC |

Introduction

Chemical Identity and Structure

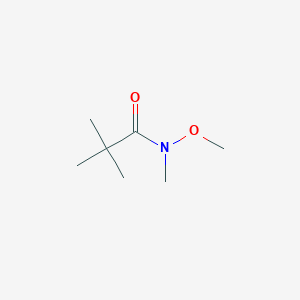

N-Methoxy-N-methylpivalamide is characterized by its unique molecular structure consisting of a pivalic acid backbone modified with methoxy and methyl groups attached to the amide nitrogen. This molecular arrangement contributes to its distinctive reactivity profile and synthetic utility.

Basic Chemical Information

The basic chemical information for N-Methoxy-N-methylpivalamide is summarized in the following table:

| Parameter | Value |

|---|---|

| Chemical Name | N-Methoxy-N-methylpivalamide |

| Synonyms | N-Methoxy-N,2,2-trimethylpropanamide; Propanamide, N-methoxy-N,2,2-trimethyl- |

| CAS Registry Number | 64214-60-4 |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| InChI | InChI=1S/C7H15NO2/c1-7(2,3)6(9)8(4)10-5/h1-5H3 |

| InChIKey | KUDRBYBWCRNGBJ-UHFFFAOYSA-N |

| SMILES Notation | CC(C)(C)C(=O)N(C)OC |

The compound features a tert-butyl group connected to a carbonyl moiety, which is further linked to a N-methoxy-N-methyl amino group . This structural arrangement is critical for its function as a Weinreb amide, a class of compounds widely used in organic synthesis.

Structural Characteristics

N-Methoxy-N-methylpivalamide belongs to the broader family of Weinreb amides, which are characterized by their N-methoxy-N-methyl amide functionality. The structural features of this compound include:

-

A bulky tert-butyl (pivaloyl) group that provides steric hindrance

-

A carbonyl group that serves as a reactive site for nucleophilic addition

-

An N-methoxy-N-methyl amide moiety that can coordinate with metals and stabilize reaction intermediates

The presence of the N-methoxy-N-methyl amide group is particularly significant as it prevents over-addition of nucleophiles, making this compound valuable in controlled synthetic transformations .

Synthesis Methods

The synthesis of N-Methoxy-N-methylpivalamide typically follows procedures similar to those used for other Weinreb amides, with modifications specific to the incorporation of the pivaloyl group.

Yield and Purification

Based on analogous syntheses, N-Methoxy-N-methylpivalamide can likely be obtained in good to excellent yields (typically 70-85%). Purification generally involves extraction with an organic solvent, washing with aqueous solutions, and concentration under reduced pressure. In some cases, further purification by column chromatography may be necessary to obtain high-purity material .

Physical and Chemical Properties

The physical and chemical properties of N-Methoxy-N-methylpivalamide are essential for understanding its behavior in various applications and reactions.

Thermodynamic Properties

The thermodynamic properties of N-Methoxy-N-methylpivalamide can be estimated based on similar compounds:

Applications in Organic Synthesis

N-Methoxy-N-methylpivalamide, like other Weinreb amides, possesses significant synthetic utility in organic chemistry.

As a Synthetic Intermediate

The primary application of N-Methoxy-N-methylpivalamide is as a versatile intermediate in organic synthesis. Key features that make it valuable include:

-

Controlled reactivity with nucleophiles: The N-methoxy-N-methyl amide functionality forms a stable tetrahedral intermediate that prevents over-addition of nucleophiles

-

Conversion to ketones and aldehydes: Reaction with organometallic reagents (such as Grignard or organolithium compounds) followed by hydrolysis yields ketones with high selectivity

-

Reduction to aldehydes: Treatment with reducing agents like DIBAL-H leads to selective formation of aldehydes

This controlled reactivity makes N-Methoxy-N-methylpivalamide particularly useful in multi-step syntheses where selectivity is crucial .

As a Directing Group in C-H Activation

Recent research has demonstrated the utility of Weinreb amides, including N-Methoxy-N-methylpivalamide, as directing groups in palladium-catalyzed C-H activation reactions. The amide functionality coordinates to the metal center, facilitating selective functionalization of otherwise unreactive C-H bonds .

Research by Chen and colleagues has shown that Weinreb amides can direct palladium-catalyzed β-C(sp³)-H arylation reactions. These transformations are enabled by specialized ligands such as 3-pyridinesulfonic acid, which accommodates the weak coordinating properties of Weinreb amides .

The directing ability of N-Methoxy-N-methylpivalamide stems from:

-

The carbonyl oxygen providing a coordination site for the metal

-

The N-methoxy group potentially offering additional coordination

-

The bulky pivaloyl group influencing the conformation and reactivity of the substrate

Recent Research Developments

Recent advances in the chemistry of N-Methoxy-N-methylpivalamide and related Weinreb amides have expanded their application scope.

Ligand-Enabled C-H Activation

One significant development is the use of specialized ligands to enable challenging C-H functionalization reactions directed by Weinreb amides. Chen and colleagues reported that pyridinesulfonic acid ligands can significantly enhance the reactivity of palladium catalysts in the β-C(sp³)-H arylation of Weinreb amides .

Key findings from this research include:

-

3-Pyridinesulfonic acid serves as an effective ligand for Weinreb amide-directed C-H activation

-

The ligand effect is attributed to stabilization of the substrate-bound palladium species

-

The cationic character of the palladium center is essential for accommodating the weak binding of Weinreb amides

-

The methodology allows for functionalization at typically unreactive C-H bonds

This approach represents a significant advancement in the synthetic utility of N-Methoxy-N-methylpivalamide and related compounds, expanding their role beyond serving as synthetic intermediates to functioning as directing groups in catalytic transformations .

Comparative Studies with Other Amides

Research has also explored the relative reactivity of different amide directing groups in C-H functionalization reactions. Lu and colleagues investigated ligand-free protocols for C-H arylation of N-alkyl pivalamides, which provided a useful comparison with Weinreb amide-directed transformations .

Comparative studies revealed that:

-

N-Methoxy-N-methylpivalamide and related Weinreb amides often show superior reactivity under ligand-enabled conditions compared to conventional amides

-

Pyridinesulfonic acid ligands significantly enhance the reactivity of both Weinreb amides and conventional amides

-

The ligand-enabled protocol allows for milder reaction conditions (lower temperatures) while maintaining or improving reaction efficiency

These findings highlight the unique properties of N-Methoxy-N-methylpivalamide in transition metal-catalyzed processes and suggest potential for further developments in this area.

Structure-Property Relationships

Understanding the structure-property relationships of N-Methoxy-N-methylpivalamide provides insight into its reactivity and applications.

Electronic Properties

The electronic properties of N-Methoxy-N-methylpivalamide are crucial for understanding its behavior in synthetic applications:

These electronic features collectively contribute to the unique reactivity profile of N-Methoxy-N-methylpivalamide, particularly in its interactions with nucleophiles and transition metals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume